molecular formula C23H32O2Si B13941371 trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol

trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol

Cat. No.: B13941371
M. Wt: 368.6 g/mol
InChI Key: HQJYXVDWIUZDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclohexanol is a chemical compound with the molecular formula C22H30O2Si and a molecular weight of 354.565 g/mol . This compound is characterized by the presence of a cyclohexanol moiety substituted with a tert-butyl-diphenylsilyl group. It is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclohexanol typically involves the protection of cyclohexanol using tert-butyl-diphenylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions usually include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is performed under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclohexanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while reduction can produce various alcohols .

Scientific Research Applications

4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclohexanol has several applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.

    Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of drug candidates and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclohexanol involves its role as a protecting group. The tert-butyl-diphenylsilyl group protects the hydroxyl functionality from unwanted reactions, allowing for selective transformations on other parts of the molecule. This protection is achieved through the formation of a stable silyl ether bond, which can be cleaved under specific conditions to regenerate the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclohexanol is unique due to the presence of the diphenylsilyl group, which provides enhanced stability and selectivity in chemical reactions compared to other silyl protecting groups. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection of functional groups are crucial .

Properties

Molecular Formula

C23H32O2Si

Molecular Weight

368.6 g/mol

IUPAC Name

4-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclohexan-1-ol

InChI

InChI=1S/C23H32O2Si/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-18-19-14-16-20(24)17-15-19/h4-13,19-20,24H,14-18H2,1-3H3

InChI Key

HQJYXVDWIUZDFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(CC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.